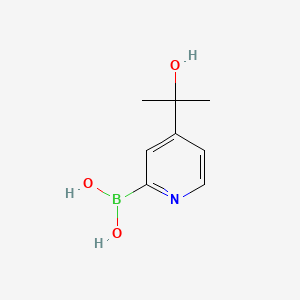

(4-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid

Description

Properties

IUPAC Name |

[4-(2-hydroxypropan-2-yl)pyridin-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO3/c1-8(2,11)6-3-4-10-7(5-6)9(12)13/h3-5,11-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSXVCYFWLXDKSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC=CC(=C1)C(C)(C)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00694448 | |

| Record name | [4-(2-Hydroxypropan-2-yl)pyridin-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310385-00-2 | |

| Record name | Boronic acid, B-[4-(1-hydroxy-1-methylethyl)-2-pyridinyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310385-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(2-Hydroxypropan-2-yl)pyridin-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Organic Chemist's Guide to (4-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid: A Key Building Block in Modern Drug Discovery

CAS Number: 1310385-00-2

Abstract

This technical guide provides an in-depth exploration of (4-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid, a pivotal reagent in contemporary medicinal chemistry. We will delve into its chemical and physical properties, provide a detailed, field-tested synthesis protocol, and discuss its critical applications, particularly in the construction of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors. We will also cover essential aspects of quality control, handling, and storage to ensure the successful application of this compound.

Introduction: The Strategic Importance of Substituted Pyridinylboronic Acids

Pyridinylboronic acids and their derivatives are a cornerstone of modern synthetic chemistry, primarily due to their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] These reactions facilitate the formation of carbon-carbon bonds, a fundamental transformation in the assembly of complex organic molecules that form the backbone of numerous therapeutic agents.[2][3] The pyridine motif itself is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs due to its ability to engage in hydrogen bonding and other key interactions with biological targets.[2]

This compound offers a unique combination of functionalities. The 2-boronic acid group provides a reactive handle for Suzuki-Miyaura coupling, while the 4-(2-hydroxypropan-2-yl) substituent imparts increased polarity and potential for hydrogen bonding, which can significantly influence the pharmacokinetic and pharmacodynamic properties of a target molecule. Specifically, the tertiary alcohol is resistant to metabolic oxidation, which can enhance the in vivo stability and half-life of a drug candidate.[4]

This guide will provide a comprehensive overview of this valuable reagent, from its synthesis to its application, with a focus on the practical considerations that are essential for its successful use in a research and development setting.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1310385-00-2 | [5] |

| Molecular Formula | C₈H₁₂BNO₃ | |

| Molecular Weight | 181.00 g/mol | [5] |

| IUPAC Name | This compound | [5] |

| SMILES | CC(C)(O)c1cc(B(O)O)nc(c1) | [5] |

| InChI | InChI=1S/C8H12BNO3/c1-8(2,11)6-3-4-10-7(5-6)9(12)13/h3-5,11-13H,1-2H3 | [5] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The overall synthetic strategy involves the initial construction of a substituted halopyridine precursor, followed by a borylation reaction.

Synthesis of the Key Precursor: 2-(2-Chloropyridin-4-yl)propan-2-ol

A robust and scalable synthesis of the key intermediate, 2-(2-chloropyridin-4-yl)propan-2-ol, is crucial. A common and effective method is the Grignard reaction, starting from the readily available 2,4-dichloropyridine.[6]

Caption: Synthetic workflow for the preparation of the key precursor.

Experimental Protocol: Synthesis of 2-(2-Chloropyridin-4-yl)propan-2-ol [6]

-

Grignard Reagent Formation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.2 equivalents). Initiate the reaction with a small crystal of iodine. A solution of 2,4-dichloropyridine (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is then added dropwise via the addition funnel. The reaction mixture is stirred and may require gentle heating to initiate and maintain the formation of the Grignard reagent, 2-chloro-4-pyridylmagnesium chloride.

-

Reaction with Acetone: Once the Grignard reagent formation is complete, the reaction mixture is cooled in an ice bath. A solution of anhydrous acetone (1.1 equivalents) in anhydrous THF is added dropwise, maintaining the temperature below 10 °C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) analysis indicates the consumption of the Grignard reagent.

-

Quenching and Workup: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is then transferred to a separatory funnel and extracted with ethyl acetate (3 x volumes). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude 2-(2-chloropyridin-4-yl)propan-2-ol is purified by column chromatography on silica gel using a suitable eluent system, such as a gradient of ethyl acetate in hexanes, to afford the pure product.

Borylation to Form this compound Pinacol Ester

Due to the inherent instability of many 2-pyridinylboronic acids, the synthesis often proceeds via a more stable boronate ester, such as the pinacol ester. This can then be used directly in coupling reactions or hydrolyzed to the boronic acid if required. A common method for this transformation is a palladium-catalyzed cross-coupling reaction with a boron source, such as bis(pinacolato)diboron.

Caption: Borylation of the precursor to the pinacol ester.

Experimental Protocol: Synthesis of this compound Pinacol Ester

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine 2-(2-chloropyridin-4-yl)propan-2-ol (1.0 equivalent), bis(pinacolato)diboron (1.1 equivalents), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 equivalents), and a suitable base, for example, potassium acetate (3.0 equivalents).

-

Reaction Execution: Add a degassed solvent, such as dioxane or toluene. The reaction mixture is then heated to 80-100 °C and stirred for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.

-

Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the palladium catalyst. The filtrate is concentrated under reduced pressure, and the residue is taken up in an organic solvent such as ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the desired pinacol ester.

Hydrolysis to this compound (Optional)

If the free boronic acid is required, the pinacol ester can be hydrolyzed.

Experimental Protocol: Hydrolysis of the Pinacol Ester

-

Hydrolysis: The pinacol ester is dissolved in a suitable solvent system, such as a mixture of acetone and water. An acid, such as hydrochloric acid, is added, and the mixture is stirred at room temperature. The reaction is monitored by TLC or LC-MS until the starting material is consumed.

-

Isolation: The reaction mixture is neutralized with a base, and the product is extracted with an organic solvent. The organic layer is dried and concentrated to yield the this compound.

Quality Control and Analytical Methods

Ensuring the purity and identity of this compound is critical for its successful application. A combination of analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for confirming the structure of the compound. The ¹H NMR spectrum should show characteristic signals for the pyridine ring protons, the methyl protons of the propan-2-ol group, and the hydroxyl proton.

-

High-Performance Liquid Chromatography (HPLC): A robust, reverse-phase HPLC method is necessary to determine the purity of the boronic acid. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile is typically used.[7][8] It is important to be aware that some boronic acids can be unstable on silica-based columns, and the use of columns with low silanol activity is recommended.[9]

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors.[2] The pyridine core can act as a hinge-binding motif in the ATP-binding site of kinases, while the 2-hydroxypropan-2-yl group can be tailored to interact with specific amino acid residues, thereby enhancing potency and selectivity.

A key application of this boronic acid is in Suzuki-Miyaura cross-coupling reactions to construct biaryl and heteroaryl-aryl scaffolds.[10]

Caption: General scheme for the Suzuki-Miyaura coupling.

General Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In a reaction vessel, combine the aryl or heteroaryl halide (1.0 equivalent), this compound (or its pinacol ester, 1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 0.02-0.05 equivalents), and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃, 2.0-3.0 equivalents).

-

Reaction Execution: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water. The reaction is heated to a temperature typically ranging from 80 to 110 °C and stirred until the starting materials are consumed, as monitored by TLC or LC-MS.

-

Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt, filtered, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the desired coupled product.

Handling, Storage, and Stability

Boronic acids, particularly 2-pyridinylboronic acids, can be prone to decomposition, primarily through protodeboronation. Therefore, proper handling and storage are crucial to maintain the integrity of this compound.

-

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and light. For long-term storage, refrigeration is recommended. Storing under an inert atmosphere (argon or nitrogen) can further enhance stability.

-

Stability: While the 2-hydroxypropan-2-yl substituent may influence stability, it is prudent to assume that the compound is susceptible to degradation, especially in the presence of moisture and protic solvents. The use of the more stable pinacol ester is recommended for prolonged storage and in reactions where the free boronic acid is not explicitly required.

Conclusion

This compound is a highly valuable and versatile building block in modern drug discovery. Its unique combination of a reactive boronic acid handle and a polarity-modulating, metabolically stable side chain makes it an attractive component for the synthesis of complex pharmaceutical agents, particularly kinase inhibitors. This guide has provided a comprehensive overview of its properties, a detailed synthesis protocol, and key considerations for its application, handling, and quality control. By leveraging the information presented herein, researchers can confidently and effectively incorporate this important reagent into their synthetic strategies to accelerate the development of novel therapeutics.

References

-

2-(4-Bromopyridin-2-yl)propan-2-ol. PubChem. (URL: [Link])

- Process for the preparation of pyridine-2-boronic acid esters.

-

Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. (URL: [Link])

-

2-(4-Bromopyridin-2-yl)propan-2-ol. ChemBK. (URL: [Link])

-

The Role of Pyridine Boronic Acid Pinacol Esters in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

- Formulation of boronic acid compounds.

-

Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. (URL: [Link])

-

Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. PubMed. (URL: [Link])

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. (URL: [Link])

-

Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc. (URL: [Link])

- 2-bromopyridine synthesis method.

-

Synthesis of Novel Halopyridinylboronic Acids and Esters. Part 4. Halopyridin-2-yl-boronic Acids and Esters Are Stable, Crystalline Partners for Classical Suzuki Cross-Coupling. ResearchGate. (URL: [Link])

-

Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. MDPI. (URL: [Link])

-

Conversion of Hydroxyproline “Doubly Customizable Units” to Hexahydropyrimidines: Access to Conformationally Constrained Peptides. ACS Publications. (URL: [Link])

-

(2-((propan-2-yl-d7)oxy)pyridin-4-yl)boronic acid. MySkinRecipes. (URL: [Link])

-

ESIPT-Capable 4-(2-Hydroxyphenyl)-2-(Pyridin-2-yl)-1H-Imidazoles with Single and Double Proton Transfer. PubMed Central. (URL: [Link])

-

(PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. (URL: [Link])

-

Supplementary material for An HPLC-UV Method for Identification, Assay, and Impurities Analyses of Boronic Acids. figshare. (URL: [Link])

-

Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. SIELC Technologies. (URL: [Link])

-

Reddy et al., IJPSR, 2019; Vol. 10(9): 4215-4222. (URL: [Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-(4-Bromopyridin-2-yl)propan-2-ol | C8H10BrNO | CID 22391969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. figshare.com [figshare.com]

- 8. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

synthesis of (4-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid

An In-Depth Technical Guide to the Synthesis of (4-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid

Abstract

Substituted pyridinylboronic acids are cornerstone building blocks in modern medicinal chemistry, primarily serving as versatile coupling partners in Suzuki-Miyaura cross-coupling reactions for the construction of complex biaryl and heteroaryl structures.[1][2] This guide provides an in-depth, technically-focused protocol for the multi-step , a valuable intermediate for drug discovery programs. We will dissect a robust synthetic strategy, detailing the causality behind experimental choices, providing step-by-step protocols, and addressing critical challenges, such as the chemoselectivity of organometallic additions in the presence of sensitive functional groups.

Strategic Analysis: A Chemoselective Approach

The synthesis of the target molecule presents a significant chemical challenge: the incompatibility of the tertiary alcohol's acidic proton with the highly basic organometallic reagents typically used for borylation. A direct borylation of a pyridine ring already bearing the 2-hydroxypropan-2-yl moiety via halogen-metal exchange is unfeasible, as the Grignard or organolithium reagent would preferentially deprotonate the hydroxyl group.

Therefore, a retrosynthetic analysis dictates a more strategic sequence where the boronic acid functionality is installed prior to the creation of the tertiary alcohol. The most logical approach involves a late-stage construction of the alcohol from a stable ketone precursor.

Our chosen forward pathway is a three-step sequence:

-

Miyaura Borylation: Palladium-catalyzed conversion of a 2-bromopyridine precursor into its corresponding pinacol boronic ester. The pinacol ester serves as a stable, purifiable intermediate that protects the boronic acid.[3][4]

-

Grignard Addition: Chemoselective addition of a methyl Grignard reagent to the ketone at the C4-position to form the desired tertiary alcohol.

-

Deprotection: Hydrolysis of the pinacol ester to yield the final boronic acid.

This strategy isolates the incompatible functionalities into separate, sequential steps, ensuring a controlled and higher-yielding process.

Caption: Workflow for the Miyaura Borylation step.

Protocol:

-

To an oven-dried Schlenk flask, add 2-bromo-4-acetylpyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

-

Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to yield the product as a solid.

Step 2: Synthesis of 2-(4-(2-Hydroxypropan-2-yl)pyridin-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

This step is the most critical due to the potential for the Grignard reagent to attack the boron atom of the pinacol ester. [5]To favor the desired attack at the ketone carbonyl, the reaction must be performed at very low temperatures (-78 °C) with slow, controlled addition of the Grignard reagent. Two equivalents of methylmagnesium bromide are required: the first forms the tertiary alcohol, and the second equivalent is consumed in the process.

Caption: Workflow for the chemoselective Grignard Addition.

Protocol:

-

Dissolve the boronate ester intermediate from Step 1 (1.0 eq) in anhydrous tetrahydrofuran (THF) in an oven-dried, three-neck flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add methylmagnesium bromide (3.0 M solution in diethyl ether, 2.1 eq) dropwise via a syringe pump over 1 hour, ensuring the internal temperature does not rise above -70 °C.

-

Stir the reaction at -78 °C for an additional 2-3 hours.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at -78 °C.

-

Allow the mixture to warm to room temperature.

-

Extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

-

Purify the crude product by column chromatography.

Step 3: Synthesis of this compound

The final step is the deprotection of the pinacol ester to reveal the boronic acid. This can be achieved under mild acidic conditions. An alternative method involves transesterification with another boronic acid, which can sometimes be cleaner. [3]

Caption: Workflow for the final deprotection step.

Protocol:

-

Dissolve the pinacol ester from Step 2 (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).

-

Add aqueous HCl (e.g., 2 M, 2.0 eq) and stir the mixture at room temperature for 4-6 hours.

-

Monitor the reaction for the disappearance of the starting material.

-

Carefully neutralize the mixture with a base (e.g., NaHCO₃) to precipitate the product.

-

Filter the resulting solid, wash with cold water and a minimal amount of cold diethyl ether, and dry under vacuum to yield the final product.

Data Summary & Considerations

| Step | Starting Material | Key Reagents | Stoichiometry (eq) | Expected Yield |

| 1 | 2-Bromo-4-acetylpyridine | B₂pin₂, Pd(dppf)Cl₂, KOAc | 1.0 : 1.1 : 0.03 : 3.0 | 70-85% |

| 2 | (4-Acetylpyridin-2-yl)boronate Ester | MeMgBr | 1.0 : 2.1 | 50-65% |

| 3 | Pinacol Ester Intermediate | HCl (aq) | 1.0 : 2.0 | 85-95% |

Trustworthiness & Advanced Alternatives: The protocol described is a self-validating system where the success of each step can be confirmed by standard analytical techniques (TLC, LC-MS, NMR). The most significant point of failure is the Grignard reaction (Step 2). If cleavage of the boronate ester is problematic, more robust protecting groups should be considered. MIDA (N-methyliminodiacetic acid) boronates or trifluoroborate salts offer enhanced stability towards nucleophilic and basic conditions and are excellent alternatives for challenging substrates. [3][5]Their use, however, requires additional synthetic steps for their installation and subsequent deprotection.

References

-

Reddit User Discussion on Grignard-Stable Boronic Species. r/Chempros. [Online] October 19, 2023. [Link]

-

Protecting Groups for Boronic Acids. Chem-Station International Edition. [Online] May 9, 2016. [Link]

-

2-Acetylpyridine. Wikipedia. [Online] [Link]

-

C–H borylation of heteroarenes. Wikipedia. [Online] [Link]

-

Monasterolo, C., et al. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Chemical Science. [Online] April 20, 2022. [Link]

-

Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. National Institutes of Health. [Online] [Link]

-

Murphy, C. L. W. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship, University of California. [Online] [Link]

-

4-Acetylpyridine oxime. Organic Syntheses. [Online] [Link]

-

Chemo and Enantioselective Addition of Grignard Reagents to Ketones and Enolizable Ketimines. PURE – TECNALIA CRIS. [Online] [Link]

-

Mild and Selective Synthesis of an Aryl Boronic Ester by Equilibration of Mixtures of Boronic and Borinic Acid Derivatives. ACS Publications. [Online] [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central, National Institutes of Health. [Online] [Link]

-

Catalytic enantioselective alkyl and aryl addition to aldehydes and ketones with organozinc reagents derived from alkyl Grignard reagents or arylboronic acids. Royal Society of Chemistry. [Online] [Link]

-

Borylation. Wikipedia. [Online] [Link]

-

Understanding the Chemistry: Synthesis Applications of 2-Bromo-4-methylpyridine. NINGBO INNO PHARMCHEM CO.,LTD. [Online] [Link]

-

Synthesis of α-Bromo-4-acetylpyridine hydrobromide. PrepChem.com. [Online] [Link]

-

Boronic acid. Wikipedia. [Online] [Link]

-

Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones. The Royal Society of Chemistry. [Online] [Link]

-

Conversion to ketones using Grignard reagents. Chemistry LibreTexts. [Online] January 22, 2023. [Link]

-

Recent Progress in the Synthesis of Pyridinylboronic Acids and Esters. ResearchGate. [Online] August 07, 2025. [Link]

-

Miyaura Borylation Reaction. Organic Chemistry Portal. [Online] [Link]

-

Protection of Phenyl boronic acid? ResearchGate. [Online] February 8, 2018. [Link]

-

Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Chemical Science (RSC Publishing). [Online] April 20, 2022. [Link]

-

Iron-Catalyzed Borylation of Ketones to α-Hydroxyboronates. ResearchGate. [Online] July 26, 2025. [Link]

-

Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. ResearchGate. [Online] June 16, 2021. [Link]

-

Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. PubMed Central. [Online] August 15, 2024. [Link]

-

Decarboxylative borylation. PubMed Central. [Online] [Link]

-

The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. ResearchGate. [Online] August 06, 2025. [Link]

-

Acetyl bromide reacts with an excess of CH3MgI followed by treatment. askIITians. [Online] March 08, 2025. [Link]

-

Diversity-oriented synthesis of peptide-boronic acids by a versatile building-block approach. Chemical Science (RSC Publishing). [Online] August 21, 2020. [Link]

-

Recent Advances in the Synthesis of Borinic Acid Derivatives. PubMed Central. [Online] [Link]

-

To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. ResearchGate. [Online] [Link]

-

Propose a mechanism for the reaction of methylmagnesium bromide (CH_3MgBr..). Filo. [Online] July 23, 2025. [Link]

- Process for the preparation of pyridine-2-boronic acid esters.

Sources

An In-Depth Technical Guide to (4-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Chemistry

(4-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid is a specialized heterocyclic organoboron compound that has garnered interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. Its unique structural combination of a pyridine ring, a boronic acid moiety, and a tertiary alcohol functional group makes it a valuable synthon for the construction of complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, handling and storage considerations, and its application in organic synthesis, with a focus on the widely utilized Suzuki-Miyaura cross-coupling reaction.

Boronic acids, in general, are recognized for their versatility, stability, and relatively low toxicity, making them indispensable tools in modern organic synthesis.[1] The pyridine motif is a common scaffold in numerous pharmaceuticals and biologically active compounds. The inclusion of the 2-hydroxypropan-2-yl group can influence the molecule's polarity, solubility, and potential for hydrogen bonding interactions, which are critical parameters in drug design and materials science.

Physicochemical Properties: A Data-Driven Overview

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in research and development. The following table summarizes its key identifiers and physical characteristics.

| Property | Value | Source |

| IUPAC Name | This compound | [2][3] |

| CAS Number | 1310385-00-2 | [3] |

| Molecular Formula | C₈H₁₂BNO₃ | [4] |

| Molecular Weight | 181.00 g/mol | [4][5] |

| Appearance | White to off-white solid (typical for arylboronic acids) | General Knowledge |

| Melting Point | Data not available | |

| Solubility | Expected to be soluble in polar organic solvents such as DMSO, DMF, and alcohols. Limited solubility in nonpolar solvents. | General Knowledge |

| pKa | Data not available for this specific compound. The pKa of boronic acids can vary widely depending on substituents, typically ranging from 4 to 10.[1] |

Structural Elucidation and Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methyl protons of the 2-hydroxypropan-2-yl group, and a broad singlet for the hydroxyl proton of the alcohol and the boronic acid protons. The chemical shifts of the pyridine protons would be influenced by the positions of the substituents.

-

¹³C NMR: The carbon NMR spectrum would display signals corresponding to the carbon atoms of the pyridine ring, the quaternary carbon and methyl carbons of the 2-hydroxypropan-2-yl group. The carbon atom attached to the boron atom may show a broad signal due to quadrupolar relaxation.

Mass Spectrometry (MS):

Mass spectrometry is a crucial tool for confirming the molecular weight of the compound. The expected molecular ion peak [M]+ or protonated molecule [M+H]+ would be observed at m/z corresponding to its molecular weight of 181.00.

Chemical Properties and Reactivity

The chemical behavior of this compound is primarily dictated by the boronic acid functional group and the pyridine ring.

The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone of C-C Bond Formation

The most prominent application of this boronic acid is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organic halide or triflate, providing a powerful method for the synthesis of biaryl and heteroaryl compounds.[6]

The general mechanism for the Suzuki-Miyaura coupling is a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

While a specific protocol for this compound is not detailed in readily available literature, a general procedure for the coupling of 2-pyridylboronates can be adapted.[2] The instability of many 2-pyridylboronic acids often necessitates the use of their more stable derivatives, such as MIDA (N-methyliminodiacetic acid) boronates, in what is known as a "slow-release" strategy.[7]

Step-by-Step Methodology:

-

Reaction Setup: In a clean, dry reaction vessel purged with an inert gas (e.g., argon or nitrogen), combine the aryl halide (1.0 equivalent), this compound (or its MIDA ester) (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst, 1-5 mol%), and a suitable ligand if required.

-

Solvent and Base Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and an aqueous solution of a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or recrystallization to afford the desired coupled product.

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Stability, Storage, and Handling

Stability Considerations:

A critical aspect to consider when working with 2-pyridinylboronic acids is their potential instability. The nitrogen atom in the pyridine ring can influence the electronic properties of the boronic acid moiety, in some cases leading to protodeboronation (cleavage of the C-B bond).[7] While 3- and 4-pyridinylboronic acids are generally more stable, 2-substituted analogs can be more susceptible to degradation.

To mitigate this instability, several strategies have been developed:

-

Use of Boronate Esters: Converting the boronic acid to a boronate ester, such as a pinacol or MIDA ester, can significantly enhance its stability.

-

In situ Generation: In some cases, the boronic acid can be generated in situ from a more stable precursor immediately before its use in a subsequent reaction.

Storage and Handling:

-

This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and oxidizing agents.

-

Due to the potential for instability, it is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen).

-

Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Synthesis of this compound

The synthesis of pyridinylboronic acids can be achieved through several methods. A common approach involves the metal-halogen exchange of a corresponding halopyridine followed by borylation with a trialkyl borate.

General Synthetic Approach:

-

Starting Material: The synthesis would typically start from a 2-halo-4-(2-hydroxypropan-2-yl)pyridine derivative (e.g., 2-bromo-4-(2-hydroxypropan-2-yl)pyridine).

-

Lithiation: The halopyridine is treated with a strong organolithium base, such as n-butyllithium or lithium diisopropylamide (LDA), at low temperatures (typically -78 °C) to undergo a halogen-metal exchange, forming a 2-lithiated pyridine intermediate.

-

Borylation: The lithiated species is then quenched with an electrophilic boron source, such as triisopropyl borate or trimethyl borate, to form the corresponding boronate ester.

-

Hydrolysis: Finally, acidic or basic hydrolysis of the boronate ester yields the desired this compound.

Caption: A plausible synthetic route to this compound.

Conclusion and Future Outlook

This compound stands as a valuable and versatile building block for organic synthesis. Its utility in constructing complex molecules, particularly through the robust Suzuki-Miyaura cross-coupling reaction, makes it an attractive reagent for researchers in drug discovery and materials science. While the inherent stability of 2-pyridinylboronic acids requires careful consideration in their handling and application, the development of stabilized derivatives and optimized reaction protocols continues to expand their synthetic potential. As the demand for novel and intricate molecular structures grows, the importance of specialized synthons like this compound is poised to increase, paving the way for future innovations in chemistry and related disciplines.

References

-

Burke, M. D., & Schreiber, S. L. (2004). A General Solution for the 2-Pyridyl Problem. Angewandte Chemie International Edition, 43(1), 46-58. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5359-5363. [Link]

-

NROChemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]

-

PubChem. (4-(2-Hydroxypropan-2-yl)phenyl)boronic acid. [Link]

-

PubChem. (5-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid. [Link]

-

Couto, I., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals, 14(9), 889. [Link]

-

Supporting Information for Pyridinic-nitrogen on ordered mesoporous carbon: A versatile NAD(P)H mimic for borrowing-hydrogen reactions. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

- Google Patents.

-

Supporting Information for Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol. [Link]

-

PubMed. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]

-

Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000725). [Link]

-

ResearchGate. Synthesis of Novel Halopyridinylboronic Acids and Esters. Part 4. Halopyridin-2-yl-boronic Acids and Esters Are Stable, Crystalline Partners for Classical Suzuki Cross-Coupling. [Link]

-

PubMed. Complete Assignments 1H and 13C NMR Spectral Data of Four Anabaseine Derivatives. [Link]

-

Reddit. Purification of alkyl Bpin/other alkyl boronic esters. [Link]

-

Arkivoc. Recent progress in the synthesis of pyridinylboronic acids and esters. [Link]

-

MDPI. Recent Advances in the Synthesis of Borinic Acid Derivatives. [Link]

-

PubChem. (5-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 197958-29-5|2-Pyridinylboronic acid|BLD Pharm [bldpharm.com]

- 5. (4-(2-Hydroxypropan-2-yl)phenyl)boronic acid | C9H13BO3 | CID 55267383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on (4-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid

This guide provides a comprehensive technical overview of (4-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid, a key building block in modern synthetic and medicinal chemistry. We will delve into its fundamental properties, synthesis, applications, and the critical considerations for its effective use in research and development.

Core Molecular Attributes

This compound is a substituted pyridinylboronic acid that has garnered significant interest in drug discovery and materials science. Its unique structure, combining a pyridine core with a boronic acid moiety and a tertiary alcohol, imparts specific reactivity and physical properties.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a pyridine ring substituted at the 2-position with a boronic acid group (-B(OH)₂) and at the 4-position with a 2-hydroxypropan-2-yl group (-C(CH₃)₂OH).

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₂BNO₃ | [1] |

| Molecular Weight | 181.00 g/mol | [1][2] |

| IUPAC Name | [4-(2-hydroxypropan-2-yl)pyridin-2-yl]boronic acid | [2] |

| CAS Number | 1310385-00-2 | [2] |

| Appearance | Solid | [3] |

The presence of both a Lewis acidic boron center and a Lewis basic pyridine nitrogen within the same molecule can lead to intermolecular interactions and potential aggregation, which may influence its solubility and reactivity.

Synthesis Strategies

The synthesis of aryl and heteroaryl boronic acids is a well-established field, with several methodologies available. The choice of synthetic route often depends on the availability of starting materials, functional group tolerance, and desired scale. A common and effective method for the synthesis of pyridinylboronic acids involves a lithium-halogen exchange followed by borylation.

Illustrative Synthetic Workflow

A plausible synthetic route starting from a dihalopyridine is outlined below. This approach leverages the differential reactivity of the halogen atoms to selectively introduce the desired functional groups.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol for a Typical Suzuki-Miyaura Coupling

-

Reaction Setup: To a reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a suitable base (e.g., K₂CO₃, Na₂CO₃, 2-3 equiv).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to the desired temperature (typically 80-110 °C) and monitor the reaction progress by a suitable analytical technique like TLC or LC-MS.

-

Workup and Purification: Upon completion, cool the reaction mixture, dilute it with water, and extract the product with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by an appropriate method, such as column chromatography.

The choice of catalyst, base, and solvent can significantly impact the reaction outcome and may require optimization for specific substrates. [4]

Analytical Characterization

Ensuring the purity and identity of boronic acids is critical for their successful application. [5]A combination of analytical techniques is typically employed.

Table 2: Analytical Techniques for Characterization

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural elucidation and purity assessment | Characteristic aromatic signals for the pyridine ring, singlets for the methyl groups, and broad singlets for the hydroxyl and boronic acid protons. The integration of these signals should correspond to the expected proton count. |

| ¹³C NMR | Confirmation of the carbon skeleton | Signals corresponding to the eight carbon atoms in the molecule, including the quaternary carbon of the propan-2-ol group and the carbon atom attached to the boron. |

| LC-MS | Purity assessment and molecular weight confirmation | A major peak in the chromatogram corresponding to the product, with the mass spectrum showing the expected molecular ion peak (or adducts thereof). [6] |

| FT-IR | Identification of functional groups | Characteristic absorption bands for O-H (alcohol and boronic acid), C-H, C=C, C=N, and B-O bonds. |

Stability and Handling Considerations

Boronic acids are known to have stability issues, which can impact their storage and use. [7][8]

-

Protodeboronation: This is a common decomposition pathway, especially under acidic or basic conditions, where the C-B bond is cleaved and replaced by a C-H bond. [8]* Oxidation: Boronic acids can be susceptible to oxidation, leading to the formation of the corresponding alcohol. [9]* Formation of Boroxines: Boronic acids can reversibly dehydrate to form cyclic trimers called boroxines. This can affect the apparent molecular weight and solubility. The addition of water can often break up these aggregates. To mitigate these issues, it is recommended to:

-

Store this compound in a cool, dry, and dark place under an inert atmosphere.

-

Use freshly opened or properly stored material for reactions.

-

Consider the use of more stable derivatives, such as boronate esters (e.g., pinacol esters), if stability is a significant concern. [10][11]

Conclusion

This compound is a versatile and valuable building block in synthetic chemistry. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective utilization in the development of novel pharmaceuticals and materials. By adhering to the principles and protocols outlined in this guide, researchers can confidently employ this reagent to advance their scientific endeavors.

References

-

ResearchGate. Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... | Download Scientific Diagram. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026-01-05). The Chemical Synthesis Landscape: Exploring the Applications of Pyridine-4-Boronic Acid. [Link]

-

Burke, M. D., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]

-

Royal Society of Chemistry. A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods. [Link]

-

National Institutes of Health. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. [Link]

-

National Institutes of Health. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

-

Poster Board #1276. Assessing the stability and reactivity of a new generation of boronic esters. [Link]

-

Beilstein Journals. (2018-09-11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

-

Royal Society of Chemistry. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link]

-

ACS Publications. Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. [Link]

-

National Institutes of Health. (2017-06-13). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. [Link]

-

PNAS. (2021-03-02). Boronic acid with high oxidative stability and utility in biological contexts. [Link]

-

PubChem. (4-(2-Hydroxypropan-2-yl)phenyl)boronic acid. [Link]

-

Waters. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

-

ResearchGate. (2025-08-09). Stability of Boronic Esters to Hydrolysis: A Comparative Study. [Link]

-

Royal Society of Chemistry. (2016-08-01). Suzuki–Miyaura Coupling. [Link]

-

MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

-

National Institutes of Health. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

National Library of Medicine. (2021-05-15). Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026-01-08). Advancing Materials Science with Pyridine-4-Boronic Acid: A Synthesis Perspective. [Link]

-

PubChem. (5-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid. [Link]

-

Reddit. (2025-10-24). Pyrimidin-2-ylboronic acid synthesis. [Link]

-

National Institutes of Health. Recent Advances in the Synthesis of Borinic Acid Derivatives. [Link]

Sources

- 1. (5-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid | C8H12BNO3 | CID 53398487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. (4-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid [cymitquimica.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 11. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Stability and Storage of Pyridinylboronic Acids for Researchers and Drug Development Professionals

Introduction

Pyridinylboronic acids are indispensable reagents in modern synthetic chemistry, serving as crucial building blocks in the construction of complex molecules, particularly within the pharmaceutical and materials science sectors. Their utility primarily stems from their participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds with exceptional precision and versatility. However, the successful application of these powerful reagents is intrinsically linked to their stability. Unlike many other organic compounds, pyridinylboronic acids are susceptible to various degradation pathways that can compromise their purity, reactivity, and, ultimately, the reproducibility of experimental results. This guide provides an in-depth technical overview of the factors governing the stability of pyridinylboronic acids, outlines best practices for their storage and handling, and details experimental methods for assessing their integrity, ensuring that researchers can harness their full synthetic potential with confidence.

Chapter 1: The Inherent Instability of Pyridinylboronic Acids: A Mechanistic Perspective

The stability of pyridinylboronic acids is a nuanced topic, influenced by the interplay of electronic effects within the molecule and its interaction with the surrounding environment. Understanding the primary mechanisms of decomposition is the first step toward mitigating these undesirable transformations.

1.1 Major Decomposition Pathways

Pyridinylboronic acids are prone to several degradation pathways, with protodeboronation and oxidation being the most prevalent. The formation of boroxines, a cyclic anhydride trimer, is also a common process, particularly under anhydrous conditions.

Protodeboronation

Protodeboronation is the cleavage of the carbon-boron bond, with the concomitant replacement of the boronic acid moiety with a hydrogen atom.[1] This process is a significant concern as it leads to the formation of pyridine, an impurity that can be difficult to separate from the desired product and can interfere with subsequent reactions. The susceptibility to protodeboronation is highly dependent on the position of the boronic acid group on the pyridine ring, as well as the pH of the medium.[1][2][3]

Notably, 2-pyridinylboronic acids are particularly unstable and readily undergo protodeboronation, especially in aqueous conditions.[2][3][4] This heightened reactivity is attributed to the formation of a zwitterionic intermediate under neutral pH conditions, which facilitates the unimolecular fragmentation of the C-B bond.[1][2][3] In contrast, 3- and 4-pyridinylboronic acids are significantly more stable and less prone to this degradation pathway.[2][3]

The rate of protodeboronation is also influenced by pH. Both acidic and basic conditions can catalyze the reaction.[1] Under acidic conditions, the reaction is generally acid-catalyzed, while under basic conditions, it proceeds through the formation of a boronate species that then reacts with water.[1]

Figure 1: A simplified diagram illustrating the protodeboronation of a pyridinylboronic acid, resulting in the formation of pyridine and boric acid.

Oxidation

The boronic acid functional group is susceptible to oxidation, which can lead to the formation of various byproducts and a decrease in the purity of the starting material.[5][6] This degradation pathway is a significant concern, especially for biological applications where the stability of boronic acids can be comparable to that of thiols.[6][7] The mechanism of oxidation is thought to involve the generation of organic radicals through the interaction of the boronic acid with atmospheric oxygen.[8] The rate of oxidation can be influenced by factors such as the presence of reactive oxygen species and the electron density on the boron atom.[7][9][10] Strategies to mitigate oxidative degradation include storing the compounds under an inert atmosphere and in the dark.

Figure 2: The oxidation of a pyridinylboronic acid, which can lead to the formation of a hydroxypyridine and boric acid.

Trimerization to Boroxines

In the solid state or under anhydrous conditions, boronic acids can undergo dehydration to form a six-membered cyclic trimer known as a boroxine.[6] This is often a reversible process, and the equilibrium between the boronic acid and the boroxine can be shifted by the presence of water.[6] While boroxine formation is not a decomposition pathway in the traditional sense, it can complicate stoichiometry and characterization.

Figure 3: The reversible formation of a boroxine from three molecules of a pyridinylboronic acid through the elimination of water.

Chapter 2: Factors Influencing the Stability of Pyridinylboronic Acids

The stability of pyridinylboronic acids is not solely determined by their inherent chemical properties but is also significantly influenced by external factors. A thorough understanding of these factors is crucial for developing effective storage and handling strategies.

2.1 Structural Effects

The position of the boronic acid group on the pyridine ring has a profound impact on stability. As previously mentioned, 2-pyridinylboronic acids are notoriously unstable due to their propensity for protodeboronation.[2][3][4] In contrast, 3- and 4-pyridinylboronic acids exhibit much greater stability.[2][3] This difference in stability is a key consideration when designing synthetic routes and selecting starting materials.

2.2 Environmental Factors

| Factor | Effect on Stability | Recommendations |

| Temperature | Higher temperatures accelerate degradation pathways.[11][12] | Store at low temperatures, typically -20°C.[13] |

| pH | Both acidic and basic conditions can promote protodeboronation.[1][14][15] The optimal pH for stability is generally in the neutral to slightly acidic range. | Maintain a neutral pH for solutions. Use buffers when necessary. |

| Light | Exposure to UV or visible light can induce photolytic degradation.[16] | Store in amber vials or otherwise protect from light. |

| Atmosphere | Oxygen and moisture can lead to oxidation and hydrolysis, respectively.[6][10] | Store under an inert atmosphere (e.g., argon or nitrogen) and in a desiccated environment. |

Chapter 3: Best Practices for Storage and Handling

Given the inherent instabilities of pyridinylboronic acids, strict adherence to proper storage and handling protocols is paramount to preserving their quality and ensuring reliable experimental outcomes.

3.1 Recommended Storage Conditions

For long-term storage, pyridinylboronic acids should be kept as a solid in a tightly sealed container, preferably under an inert atmosphere, and stored at -20°C in a dark, dry location.[13] Regular monitoring of the material's appearance for any changes in color or texture is also recommended.

3.2 Solvent Selection for Stock Solutions

When preparing stock solutions, the choice of solvent is critical. Aprotic solvents such as acetonitrile or tetrahydrofuran are generally preferred to minimize hydrolysis.[5] If aqueous solutions are necessary, they should be prepared fresh and used immediately. The pH of aqueous solutions should be carefully controlled to avoid promoting protodeboronation.[1]

3.3 Handling Procedures

When handling pyridinylboronic acids, it is important to minimize their exposure to air and moisture. Weighing and dispensing should be done as quickly as possible, and the use of a glove box or an inert atmosphere is highly recommended. All glassware and solvents should be dry.

Chapter 4: Experimental Assessment of Stability

To ensure the quality of pyridinylboronic acids, particularly after prolonged storage or when used in critical applications, it is essential to have reliable analytical methods for assessing their stability.

4.1 Analytical Techniques for Monitoring Degradation

Several analytical techniques can be employed to monitor the degradation of pyridinylboronic acids:

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a widely used method for separating and quantifying the parent compound and its degradation products.[5][17] A stability-indicating HPLC method is crucial to ensure that all degradants are resolved from the main peak.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹¹B NMR are powerful tools for confirming the structure of the pyridinylboronic acid and identifying any degradation products.[5] ¹¹B NMR is particularly useful for observing changes in the chemical environment of the boron atom.[5]

-

Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS): This technique offers higher resolution and sensitivity than HPLC and is invaluable for the identification and structural elucidation of degradation products.[5]

4.2 Protocol for a Forced Degradation Study

A forced degradation study is an essential tool for understanding the stability of a pyridinylboronic acid under various stress conditions.[16][18] This information is critical for developing stable formulations and establishing appropriate storage conditions.[18]

Objective: To evaluate the stability of a pyridinylboronic acid under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Materials:

-

Pyridinylboronic acid sample

-

Hydrochloric acid (0.1 M)

-

Sodium hydroxide (0.1 M)

-

Hydrogen peroxide (3%)

-

HPLC-grade water, acetonitrile, and any other necessary solvents

-

pH meter

-

HPLC system with UV detector

-

Photostability chamber

-

Oven

Procedure:

-

Sample Preparation: Prepare stock solutions of the pyridinylboronic acid in an appropriate solvent (e.g., acetonitrile).

-

Hydrolytic Degradation:

-

Acidic: Add an aliquot of the stock solution to 0.1 M HCl.

-

Basic: Add an aliquot of the stock solution to 0.1 M NaOH.

-

Neutral: Add an aliquot of the stock solution to HPLC-grade water.

-

Incubate the solutions at a specified temperature (e.g., 70°C) for a defined period, taking samples at various time points.[16]

-

-

Oxidative Degradation: Add an aliquot of the stock solution to a 3% solution of hydrogen peroxide. Keep the solution at room temperature in the dark and take samples at various time points.[16]

-

Photolytic Degradation: Expose a solution of the pyridinylboronic acid to a controlled source of UV and visible light in a photostability chamber.[16] A control sample should be kept in the dark.

-

Thermal Degradation: Expose a solid sample of the pyridinylboronic acid to elevated temperatures in an oven.[16]

-

Analysis: Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of degradation.

Figure 4: A workflow diagram for conducting a forced degradation study on a pyridinylboronic acid.

Conclusion

Pyridinylboronic acids are powerful synthetic tools, but their inherent instability necessitates a thorough understanding of their degradation pathways and the factors that influence their stability. By implementing the best practices for storage and handling outlined in this guide, and by utilizing appropriate analytical techniques to monitor their integrity, researchers can ensure the quality and reliability of these critical reagents. A proactive approach to the stability and storage of pyridinylboronic acids will ultimately lead to more robust and reproducible scientific outcomes, accelerating the pace of discovery in drug development and beyond.

References

-

Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. - ResearchGate. Available at: [Link]

-

A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. National Institutes of Health. Available at: [Link]

-

Protodeboronation. Wikipedia. Available at: [Link]

-

Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). National Institutes of Health. Available at: [Link]

-

Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate. Available at: [Link]

-

Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. National Institutes of Health. Available at: [Link]

-

Strategies for the analysis of highly reactive pinacolboronate esters. National Institutes of Health. Available at: [Link]

-

Borate handling and storage. U.S. Borax. Available at: [Link]

-

A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Available at: [Link]

-

Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. LJMU Research Online. Available at: [Link]

-

Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. Available at: [Link]

-

Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Available at: [Link]

-

Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. Available at: [Link]

-

Forced Degradation Studies. STEMart. Available at: [Link]

-

Boronic acid with high oxidative stability and utility in biological contexts. National Institutes of Health. Available at: [Link]

-

Boronic acid. Wikipedia. Available at: [Link]

-

Improving the oxidative stability of boronic acids through stereoelectronic effects. University of California, Berkeley. Available at: [Link]

-

Forced Degradation Studies. MedCrave online. Available at: [Link]

-

Boronic acid with high oxidative stability and utility in biological contexts. National Institutes of Health. Available at: [Link]

-

development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. Available at: [Link]

-

3-Pyridinylboronic acid. PubChem. Available at: [Link]

-

The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. ResearchGate. Available at: [Link]

-

Effect of Water pH on the Chemical Stability of Pesticides. DigitalCommons@USU. Available at: [Link]

-

Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Influence of pH and Temperature on the Synthesis and Stability of Biologically Synthesized AgNPs. MDPI. Available at: [Link]

Sources

- 1. Protodeboronation - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Boronic acid - Wikipedia [en.wikipedia.org]

- 9. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pH vs. Temperature in Colorant Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 12. mdpi.com [mdpi.com]

- 13. Pyridine-4-boronic acid | 1692-15-5 [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 16. Forced Degradation Studies - STEMart [ste-mart.com]

- 17. waters.com [waters.com]

- 18. Forced Degradation Studies - MedCrave online [medcraveonline.com]

An In-depth Technical Guide to the Solubility of (4-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of (4-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid in organic solvents. While specific quantitative solubility data for this compound is not extensively published, this document synthesizes foundational principles of boronic acid chemistry, structural analysis, and established experimental methodologies to empower researchers in drug discovery and chemical synthesis. We will explore the key molecular features of the target compound that govern its solubility, discuss the theoretical underpinnings of the dissolution process, and provide detailed, field-proven protocols for accurate solubility measurement. This guide is designed to be a practical resource for scientists seeking to optimize reaction conditions, develop formulations, and conduct screening assays involving this versatile building block.

Introduction: The Significance of Boronic Acids and Their Solubility

Boronic acids are a class of organoboron compounds characterized by a C–B bond and two hydroxyl groups (R-B(OH)₂). They have become indispensable in modern organic chemistry, most notably for their role as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] Beyond synthesis, their unique ability to form reversible covalent complexes with diols, such as those found in saccharides, has positioned them as critical tools in chemical biology, diagnostics, and drug delivery.[2] The compound this compound (CAS No. 1310385-00-2) is a functionalized pyridyl boronic acid of increasing interest, combining the reactivity of the boronic acid moiety with the coordination properties and structural features of a substituted pyridine ring.

For any application, from reaction optimization to formulation development, understanding the compound's solubility is a critical first step.[3] Solubility dictates the choice of solvent for a chemical reaction, influences purification strategies like crystallization, and is a fundamental parameter in the early stages of pharmaceutical development, impacting bioavailability and dosage form design.[4][5] This guide will provide the necessary tools to approach the solubility of this specific boronic acid derivative with scientific rigor.

Molecular Structure and Predicted Solubility Behavior

The solubility of a compound is intrinsically linked to its molecular structure. Let's analyze the key functional groups of this compound and predict their influence on its behavior in organic solvents.

-

Boronic Acid Group (-B(OH)₂): This is a polar, acidic functional group capable of acting as both a hydrogen bond donor (from the -OH groups) and a Lewis acid (the boron atom).[2] It has a tendency to undergo dehydration to form a cyclic, trimeric anhydride known as a boroxine. This trimer is significantly less polar and often less soluble than the monomeric boronic acid.[6][7] The equilibrium between the acid and the boroxine can be solvent-dependent.[8]

-

Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor and introduces basicity. This functionality can lead to strong interactions with protic solvents (e.g., alcohols) and polar aprotic solvents.

-

Tertiary Alcohol Group (-C(CH₃)₂OH): The 2-hydroxypropan-2-yl substituent adds another polar, hydrogen-bonding functional group (both donor and acceptor). This group is expected to enhance solubility in polar solvents, particularly those that can participate in hydrogen bonding like alcohols and water.[3]

Overall Prediction: Based on its structure, this compound is a polar molecule. Its solubility is expected to be highest in polar organic solvents and lower in non-polar hydrocarbon solvents.

-

High Solubility Expected: Polar protic solvents (e.g., Methanol, Ethanol) and polar aprotic solvents capable of hydrogen bonding (e.g., Acetone, THF, DMSO).

-

Moderate Solubility Expected: Solvents of intermediate polarity (e.g., Chloroform, Dichloromethane).[1][8]

-

Low to Negligible Solubility Expected: Non-polar solvents (e.g., Hexane, Toluene, Methylcyclohexane).[1][8]

The interplay between these functional groups is illustrated below.

Caption: Key intermolecular forces governing solubility.

Experimental Determination of Solubility

The most reliable way to assess solubility is through direct experimental measurement. The "gold standard" technique is the Saturation Shake-Flask Method , which measures thermodynamic solubility.[4][5]

Principle of the Shake-Flask Method

This method relies on achieving equilibrium between the dissolved solute and excess undissolved solid in a chosen solvent at a constant temperature.[4][9] An excess of the solid compound is added to a known volume of solvent. The mixture is agitated for a prolonged period to ensure the solution becomes saturated and reaches equilibrium. After equilibrium is established, the undissolved solid is separated, and the concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique.[10]

Detailed Step-by-Step Protocol

Materials & Equipment:

-

This compound (solid)

-

Selected organic solvents (e.g., Methanol, Acetone, THF, Toluene, Dichloromethane)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or vortex mixer with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm or 0.45 µm, ensure filter material is compatible with the solvent)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Workflow:

Caption: Workflow for the Shake-Flask Solubility Assay.

Procedure:

-

Preparation: To a series of glass vials, add a pre-weighed amount of this compound (e.g., 10-20 mg). The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Accurately add a known volume (e.g., 2 mL) of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium. For boronic acids, 24 to 72 hours is a typical starting point.[4]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. For finer particles, centrifugation (e.g., 10 min at 5000 rpm) is highly recommended to pellet the solid.[9]

-

Sampling: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, immediately filter the aliquot through a chemically resistant syringe filter (e.g., PTFE for most organic solvents). Causality Note: Filtration is a critical step. Failure to remove all particulate matter will lead to an overestimation of solubility. Potential sorption of the compound onto the filter should be considered for very low solubility measurements.[4][9]

-

Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a calibrated analytical method.

-

HPLC-UV (Recommended): This is the preferred method as it can separate the analyte from any potential impurities or degradants, providing higher accuracy.[4] A calibration curve must be prepared using standard solutions of known concentrations.

-

UV-Vis Spectroscopy: A simpler method if the compound has a distinct chromophore and no interfering impurities are present. A calibration curve is also required.[10]

-

-

Calculation: Calculate the concentration in the original saturated solution, accounting for the dilution factor. The result is the solubility, typically expressed in mg/mL or mol/L.

Summary of Expected Solubility Data & Influencing Factors

While specific quantitative data is sparse, we can present an expected solubility profile in a structured table based on the principles discussed. This serves as a predictive framework for researchers.

| Solvent Class | Example Solvents | Predicted Solubility | Key Rationale |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions with both the boronic acid and tertiary alcohol groups. |

| Polar Aprotic | DMSO, DMF, Acetone | High to Moderate | Strong dipole-dipole interactions and hydrogen bond accepting capabilities. |

| Ethers | THF, 1,4-Dioxane | Moderate | Can act as hydrogen bond acceptors. Polarity is lower than alcohols or DMSO. |

| Chlorinated | Dichloromethane (DCM) | Moderate to Low | Intermediate polarity; can engage in weaker dipole interactions. |

| Aromatic | Toluene | Low | Primarily non-polar; limited interaction with the polar functional groups of the molecule. |

| Aliphatic | Hexane, Heptane | Very Low / Insoluble | Non-polar nature provides no favorable interactions to overcome the crystal lattice energy of the solid. |

Conclusion and Best Practices

The solubility of this compound is governed by its highly functionalized, polar structure. It is predicted to be most soluble in polar organic solvents, particularly those capable of hydrogen bonding. Due to the lack of published quantitative data, experimental determination via the shake-flask method is essential for obtaining accurate values for specific applications. Researchers should be mindful of the potential for boroxine formation, which can reduce solubility, and employ rigorous analytical techniques like HPLC for quantification to ensure data integrity. This guide provides the theoretical foundation and a robust, actionable protocol for scientists to confidently assess the solubility of this compound and leverage its full potential in their research.

References

-